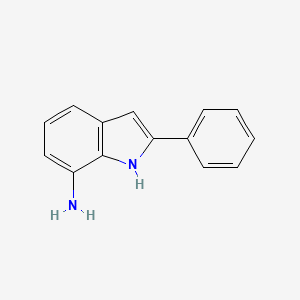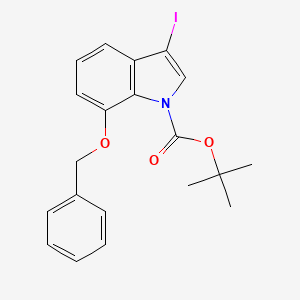
(4-Fluorocyclohexyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorocyclohexyl)methanethiol is an organosulfur compound characterized by the presence of a fluorine atom on the cyclohexyl ring and a thiol group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorocyclohexyl)methanethiol typically involves the introduction of a thiol group to a fluorocyclohexyl precursor. One common method is the thiolation of (4-Fluorocyclohexyl)methanol using hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes using optimized catalysts and reaction conditions. The sol-gel precipitation method is often employed to prepare catalysts with larger surface areas and better dispersion of active species, leading to higher reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorocyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: Reduction of disulfides back to thiols can be achieved using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
(4-Fluorocyclohexyl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorocyclohexyl)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol compound with a single carbon atom.
Ethanethiol: A thiol compound with two carbon atoms.
(4-Fluorocyclohexyl)methanol: A related compound with a hydroxyl group instead of a thiol group.
Uniqueness
(4-Fluorocyclohexyl)methanethiol is unique due to the presence of both a fluorine atom and a thiol group on the cyclohexyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological molecules.
Properties
Molecular Formula |
C7H13FS |
|---|---|
Molecular Weight |
148.24 g/mol |
IUPAC Name |
(4-fluorocyclohexyl)methanethiol |
InChI |
InChI=1S/C7H13FS/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5H2 |
InChI Key |
VFWCVCYAXABBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CS)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


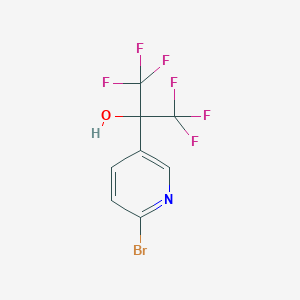
![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)

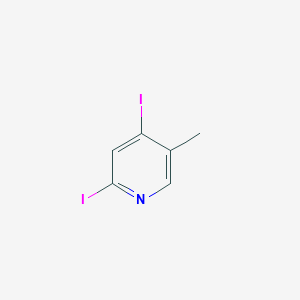

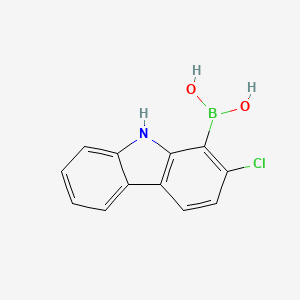
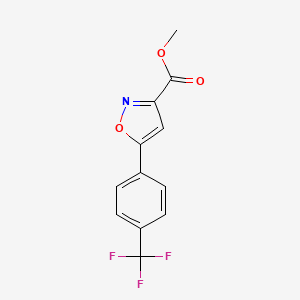
![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)

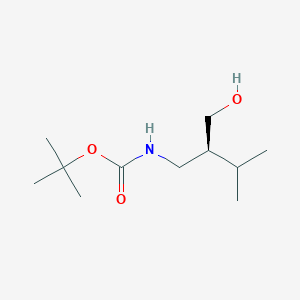

![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
